molecular formula C12H9F3N2 B1423568 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine CAS No. 1354962-52-9

4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine

Cat. No.: B1423568
CAS No.: 1354962-52-9
M. Wt: 238.21 g/mol
InChI Key: QJKHVLKCYZHFIN-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals forces .

Cellular Effects

Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine vary with different dosages in animal models .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine involves the trifluoromethylation of 4-iodobenzene, followed by coupling with pyridine derivatives . Another approach includes the dehydroaromatization of trifluorotoluene with pyridine under specific reaction conditions . These methods typically require the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized synthetic routes. The process may include steps such as solvent exchange, heating, and distillation to purify the compound . Safety measures are crucial during production due to the compound’s flammability and potential health hazards.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Trifluor

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)10-5-6-17-7-11(10)16/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKHVLKCYZHFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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